molecular formula C13H10N2 B1330817 1-Phenyl-1H-benzoimidazole CAS No. 2622-60-8

1-Phenyl-1H-benzoimidazole

Cat. No. B1330817
CAS RN: 2622-60-8
M. Wt: 194.23 g/mol
InChI Key: XNCMQRWVMWLODV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzoimidazole is a compound that has been studied for its potential in various biological applications. It serves as a core structure for the development of selective ATP site inhibitors of the platelet-derived growth factor receptor (PDGFR), indicating its significance in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-benzoimidazole derivatives has been explored in several studies. Complexes of 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized and used as catalysts for the synthesis of 1,2-disubstituted benzimid

Scientific Research Applications

Antimicrobial Properties

  • A study synthesized 1H-benzoimidazole derivatives, including 1-phenyl-1H-benzoimidazole, and investigated their antimicrobial activities. These compounds showed significant effectiveness against various microorganisms (Benvenuti et al., 1997).
  • Another research synthesized novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives. These compounds exhibited in vitro antibacterial and antifungal properties against human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).

Inhibition of Heparanase

  • Compounds derived from 1-phenyl-1H-benzoimidazole have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Specific derivatives displayed significant inhibitory activity in this context (Pan et al., 2006).

Luminescent Properties

  • Research into the synthesis of iridium complexes with 1-phenyl-1H-benzoimidazole derivatives revealed their potential in producing bright photoluminescence. These findings suggest applications in electrophosphorescence devices (Zhang et al., 2013).

Catalytic Applications

  • The compound has been used in developing unsymmetrical bidentate chalcogen ligands, showing potential in catalytic applications, particularly in transfer hydrogenation processes (Sharma et al., 2014).

Antihypertensive Activity

  • Some derivatives of 1-phenyl-1H-benzoimidazole have been synthesized and evaluated for their antihypertensive properties, showing promise as potential therapeutic agents (Sharma et al., 2010).

Photophysical Behavior

  • Amidoxime compounds with 1-phenyl-1H-benzoimidazole moiety have been synthesized and studied for their photophysical behavior, indicating potential applications in pH sensing and other analytical techniques (Rahman et al., 2018).

Safety And Hazards

1-Phenylimidazole is reported to have Acute Toxicity 4 Oral, Eye Irritation 2, Skin Irritation 2, and STOT SE 3 . For more detailed safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMQRWVMWLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345732
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-1H-benzoimidazole

CAS RN

2622-60-8
Record name 1-Phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2.0 g 2-methylbenzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 0.9 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 3.9 g 1-iodopropane were added and the mixture was heated to 45 C for 6 hours. The mixture was quenched slowly with 40 ml water, extracted twice with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using pure ethyl acetate to 5% methanol in ethyl acetate. A pale yellow oil was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the dark, an oven-dried 50 ml round-bottomed flask containing a stir bar was charged with CuI (0.171 g, 0.1 eq.), benzimidazole (1.273 g, 1.2 eq.), and cesium carbonate (6.138 g, 2.1 eq.) respectively. The round-bottomed flask with the contents was sealed with septa and degassed with argon for 15 minutes. Iodobenzene (1 ml, 1 eq.), 1,10-Phenanthroline (0.323 g, 0.2 eq.), and dimethylformamide (25 ml) were then successively added into the round-bottomed flask under a continuous flow of argon. The reaction mixture was degassed with argon for 30 minutes. The reaction was stirred with heating via an oil bath at 110° C. for 24 hours in the dark under nitrogen. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. 10 ml of ethyl acetate was added into the concentrated reaction mixture. It was then filtered and washed with 30 ml of ethyl acetate. The filtrate was concentrated under vacuo to give the crude product. The crude product was purified by column chromatography on silica gel (40% ethyl acetate:60% hexane as the eluent) providing 0.780 g of 1-Phenyl benzoimidazole (45% yield) as yellow liquid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.323 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.273 g
Type
reactant
Reaction Step Two
Quantity
6.138 g
Type
reactant
Reaction Step Two
Name
Quantity
0.171 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (124 mg, 0.5 mmol) and N-Phenyl-formamide (73 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (70 mg, 72%). 1H NMR (DMSO) δ 7.28-7.33 (m, 2 H), 7.49 (d, J=7.3 Hz, 1 H), 7.59-7.68 (m, 5 H), 7.79 (d, J=6.9 Hz, 1 H), 8.56 (br s, 1 H); 13C NMR δ 110.6, 119.9, 122.4, 123.6, 123.9, 127.6, 130.0, 133.1, 135.9, 143.8.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

To a flask were added crude N-phenylbenzene-1,2-diamine, 9.7 g formamidine acetate and 175 ml 2-methoxyethanol and the mixture was heated to reflux under nitrogen for 30 minutes. After cooling to 22 C, the solvent was removed and the mixture was dissolved in ethyl acetate and washed with water. Following removal of the solvent, the product was purified by silica gel chromatography using 50% ethyl acetate in hexane giving a tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
J Yu, J Wang, S Lou, T Wang, Y Jiang - Displays, 2008 - Elsevier
… organic light-emitting devices (MOLED) and polymer devices (POLED) were fabricated using a novel iridium complex bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C 2′ ] …
Number of citations: 11 www.sciencedirect.com
J Wang, J Gou, W Li - The Scientific World Journal, 2013 - hindawi.com
Stable green light emission and high efficiency organic devices with three polymer layers were fabricated using bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C 2 ′] …
Number of citations: 3 www.hindawi.com
WS Huang, JT Lin, CH Chien, YT Tao… - Chemistry of …, 2004 - ACS Publications
New benzoimidazoles (bi) have been synthesized. These compounds readily undergo cyclometalation with iridium trichloride, and bis-cyclometalated iridium complexes, (bi) 2 Ir(acac) (…
Number of citations: 902 pubs.acs.org
W Yuan, H Yang, M Zhang, D Hu, N Sun… - Frontiers in Chemistry, 2019 - frontiersin.org
… was ITO/24iPBIOXD, iTPBIOXD, or TPBI (50 nm)/LiF (1 nm)/Al (150 nm), where the commercial electron transport material of 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzoimidazole) (…
Number of citations: 4 www.frontiersin.org
WS Huang, JT Lin, HC Lin - Organic electronics, 2008 - Elsevier
… The reaction of N-phenyl-o-phenylenediamine with 4-hydroxybenzaldehyde provided 2-(phenol-4-yl)-1-phenyl-1H-benzoimidazole (Scheme 1a), which further reacted with benzyl …
Number of citations: 37 www.sciencedirect.com
G Badhani, A Joshi, S Adimurthy - European Journal of Organic …, 2021 - Wiley Online Library
We report the tetramethyl ammonium hydroxide catalyzed oxidative coupling of amines and alcohols for the synthesis of imines under metal‐free conditions by utilizing oxygen from air …
Q Sun, CJ Wang, SS Gong, YJ Ai, HB Sun - Chinese Chemical Letters, 2015 - Elsevier
A microwave-assisted general method for the synthesis of 2-aminovinyl benzimidazoles has been developed. Treatment of the 1,2-phenylenediamines and N-arylated/N,N-dialkylated 3-…
Number of citations: 10 www.sciencedirect.com
WC Chen, ZL Zhu, CS Lee - Advanced Optical Materials, 2018 - Wiley Online Library
… To achieve higher E T s, Zhao et al. modified the commonly used host material mCP with a 1-phenyl-1H-benzoimidazole group to construct three bipolar molecules, o-mCPBI, m-mCPBI, …
Number of citations: 115 onlinelibrary.wiley.com
LL Wen, CX Zang, Y Gao, GG Shan, HZ Sun… - Inorganic …, 2018 - ACS Publications
To develop BO complementary-color white organic light-emitting diodes (WOLEDs) exhibiting high efficiency and low roll-off as well as color stability simultaneously, we have designed …
Number of citations: 13 pubs.acs.org
NR Mirza, EØ Nielsen - Journal of Pharmacology and Experimental …, 2006 - ASPET
Recent evidence suggests that GABA A receptors containing an α 1 subunit mediate the sedative effect of diazepam, whereas receptors with an α 2 subunit mediate this …
Number of citations: 50 jpet.aspetjournals.org

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